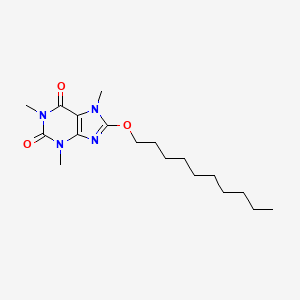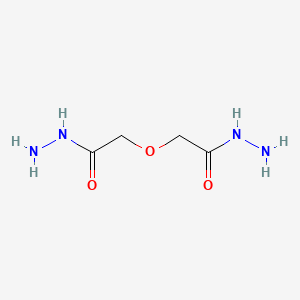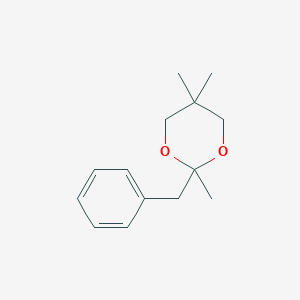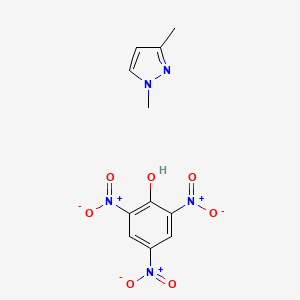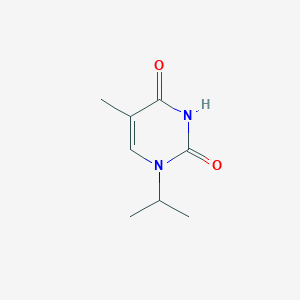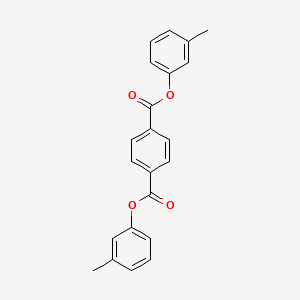
1,4-Benzenedicarboxylic acid, bis(3-methylphenyl) ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,4-Benzenedicarboxylic acid, bis(3-methylphenyl) ester is an organic compound with the molecular formula C22H18O4. It is a type of ester derived from 1,4-benzenedicarboxylic acid and 3-methylphenol. This compound is known for its applications in various fields, including materials science and organic synthesis.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1,4-Benzenedicarboxylic acid, bis(3-methylphenyl) ester can be synthesized through esterification reactions. One common method involves reacting 1,4-benzenedicarboxylic acid with 3-methylphenol in the presence of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid. The reaction typically occurs under reflux conditions to ensure complete esterification.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalysts and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
1,4-Benzenedicarboxylic acid, bis(3-methylphenyl) ester undergoes various chemical reactions, including:
Oxidation: The ester groups can be oxidized to form carboxylic acids.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: 1,4-Benzenedicarboxylic acid.
Reduction: Bis(3-methylphenyl)methanol.
Substitution: Nitro or halogenated derivatives of the ester.
Aplicaciones Científicas De Investigación
1,4-Benzenedicarboxylic acid, bis(3-methylphenyl) ester has several applications in scientific research:
Materials Science: Used as a monomer in the synthesis of polyesters and other polymeric materials.
Organic Synthesis: Serves as an intermediate in the preparation of various organic compounds.
Biology and Medicine: Investigated for its potential use in drug delivery systems and as a building block for bioactive molecules.
Industry: Utilized in the production of plasticizers, resins, and coatings.
Mecanismo De Acción
The mechanism of action of 1,4-benzenedicarboxylic acid, bis(3-methylphenyl) ester depends on its application. In polymerization reactions, it acts as a monomer that undergoes polycondensation to form long-chain polymers. In biological systems, its ester groups can be hydrolyzed to release the active components, which then interact with specific molecular targets and pathways.
Comparación Con Compuestos Similares
Similar Compounds
- 1,4-Benzenedicarboxylic acid, bis(4-methylphenyl) ester
- 1,2-Benzenedicarboxylic acid, bis(2-methylpropyl) ester
- Bis(2-ethylhexyl) phthalate
Uniqueness
1,4-Benzenedicarboxylic acid, bis(3-methylphenyl) ester is unique due to its specific ester groups and the position of the methyl substituents on the phenyl rings. This structural uniqueness imparts distinct physical and chemical properties, making it suitable for specialized applications in materials science and organic synthesis.
Propiedades
Número CAS |
1539-05-5 |
|---|---|
Fórmula molecular |
C22H18O4 |
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
bis(3-methylphenyl) benzene-1,4-dicarboxylate |
InChI |
InChI=1S/C22H18O4/c1-15-5-3-7-19(13-15)25-21(23)17-9-11-18(12-10-17)22(24)26-20-8-4-6-16(2)14-20/h3-14H,1-2H3 |
Clave InChI |
HWZUNHMTOHHEIE-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=CC=C1)OC(=O)C2=CC=C(C=C2)C(=O)OC3=CC=CC(=C3)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





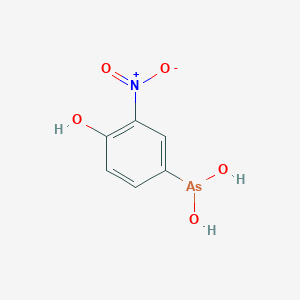

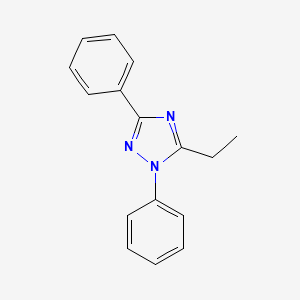

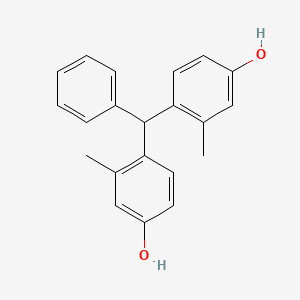
![1,5,9-Triazacyclododecane, 9-(3-methylbutyl)-3-methylene-1,5-bis[(4-methylphenyl)sulfonyl]-](/img/structure/B14742740.png)
